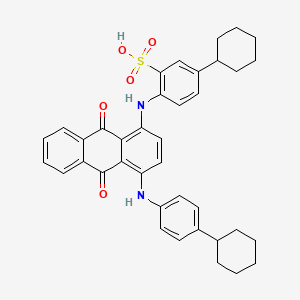

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl and anthracene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid typically involves multiple steps:

Formation of the cyclohexylphenylamine intermediate: This step involves the reaction of cyclohexylamine with a suitable phenyl derivative under controlled conditions.

Anthracene derivative synthesis: The anthracene moiety is synthesized through a series of reactions, including oxidation and reduction steps.

Coupling reactions: The cyclohexylphenylamine intermediate is then coupled with the anthracene derivative using appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, sulfonating agents.

Major Products

Oxidation products: Quinone derivatives.

Reduction products: Hydroquinone derivatives.

Substitution products: Halogenated and sulfonated derivatives.

Scientific Research Applications

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Cyclohexyl-2-butanol: Known for its odiferous properties.

2-Cyclohexyl-5-methylphenol: Used in various chemical applications.

Uniqueness

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Biological Activity

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid, also known as sodium 5-cyclohexyl-2-[[4-[(4-cyclohexylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthryl]amino]benzenesulfonate, is a complex organic compound with potential biological activities. This article aims to summarize the available data on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₈H₃₈N₂O₅S

- Molecular Weight : 634.7837 g/mol

- CAS Number : 83027-36-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antifungal and anticancer properties. The following sections detail these findings.

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antifungal activity against various pathogens.

| Pathogen | Inhibition Rate (%) |

|---|---|

| Candida albicans | High |

| Fusarium oxysporum | 51–75 |

| Rhizoctonia solani | 85–100 |

| Bipolaris sorokiniana | 46–75 |

| Sclerotinia sclerotiorum | 53–62 |

These results indicate that the compound may be effective against a range of fungal infections, with varying degrees of inhibition depending on the specific pathogen and concentration used .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| HL-60 (Leukemia) | 2.79–45.58 |

| MDA-MB-435 (Melanoma) | Moderate |

| MCF-7 (Breast Cancer) | Moderate |

These findings suggest that while the compound does not exhibit significant cytotoxicity across all tested lines, it shows potential for selective inhibition of certain cancer cells .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies indicate that it may interfere with cellular processes such as protein synthesis and cell division in target organisms.

Case Studies

- Fungal Inhibition Study : A study conducted on Fusarium oxysporum showed that compounds related to the target structure inhibited mycelium growth significantly compared to control treatments. The study concluded that specific structural modifications could enhance antifungal potency .

- Anticancer Screening : Another research effort evaluated the compound against a panel of approximately 60 cancer cell lines. The results indicated low cytotoxicity in several lines while achieving moderate inhibition in others, suggesting a selective targeting mechanism that warrants further exploration .

Properties

CAS No. |

83027-36-5 |

|---|---|

Molecular Formula |

C38H38N2O5S |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |

InChI |

InChI=1S/C38H38N2O5S/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45) |

InChI Key |

HQOMFKMEUYWVBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)O)C(=O)C7=CC=CC=C7C4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.